molecular formula C₁₅H₂₂O₁₀ B1139942 Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside CAS No. 5019-25-0

Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside

Cat. No. B1139942
CAS RN: 5019-25-0
M. Wt: 362.33
InChI Key:
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Description

Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside is a paramount compound known for its pivotal role in biomedical research1. It effectively replicates the intricate architecture of specific sugar molecules present on cellular exteriors1. This compound is extensively employed in the field of biomedicine and assumes a noteworthy role as a precursor in the synthesis of a plethora of pharmaceuticals and molecules, targeting ailments such as diabetes, cancer, and inflammation2.



Synthesis Analysis

The synthesis of Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside involves the deacetylation of both α-D-glucose and β-D-glucose pentaacetate either in anhydrous Et 2 O or in the absence of solvent3. This process results in the formation of 2,3,4,6-tetra- O -acetyl-β-glucopyranose3.



Molecular Structure Analysis

The molecular formula of Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside is C15H22O104. The average mass is 362.329 Da and the monoisotopic mass is 362.121307 Da4.



Chemical Reactions Analysis

At the B3LYP/6-31G* level, computations show that the energy for the attack from the top is about 9.6 kcal/mol higher than the total energy of oxonium and water3. However, the bottom attack is 3.5 kcal/mol lower than the total energy of the oxonium intermediate and water combined3. This indicates that the formation of the α-anomer for the case of D-glucose is favored in kinetics3.



Physical And Chemical Properties Analysis

Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside is a powder with a density of 1.3±0.1 g/cm 34. It has a boiling point of 407.3±45.0 °C at 760 mmHg4. The vapour pressure is 0.0±0.9 mmHg at 25°C4. The enthalpy of vaporization is 65.9±3.0 kJ/mol4. The flash point is 176.1±28.8 °C4. The index of refraction is 1.4754.


Scientific Research Applications

  • Acetolysis and Anomerization Studies : Kaczmarek et al. (2000) examined the kinetics of acetolysis and accompanying anomerization of methyl 2,3,4,6-tetra-O-acetyl-alpha- and -beta-D-mannopyranosides, which are relevant for understanding the chemical behavior of these compounds in different environments, including industrial processes and biochemical reactions (Kaczmarek et al., 2000).

  • Impact on Anomeric Effect in Carbohydrate Chemistry : Gubica et al. (2018) explored the influence of acetylation on the anomeric effect in carbohydrate chemistry. This study is significant for understanding the structural and electronic aspects of similar carbohydrate derivatives (Gubica et al., 2018).

  • Synthesis of Monodeoxyfluorinated Compounds : Research by Khan et al. (1990) focused on synthesizing monodeoxyfluorinated methyl and 4-nitrophenyl α-D-mannobiosides from methyl 3,4,6-tri-O-benzyl-2-O-(2,3,4,6-tetra-O-acetyl-α-d-mannopyranosyl)-α-d-mannopyranoside, showing applications in creating specialized molecules for various scientific purposes (Khan et al., 1990).

  • Model Oligosaccharides Synthesis : Winnik et al. (1982) synthesized model oligosaccharides, demonstrating the use of methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside in producing biologically significant molecules (Winnik et al., 1982).

  • Applications in N-Linked Glycoproteins : Shah et al. (1987) examined the preparation of oligosaccharide moieties of N-linked glycoproteins, indicating the relevance of this compound in glycoscience and proteomics (Shah et al., 1987).

Safety And Hazards

The safety and hazards information for Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside is not explicitly mentioned in the search results. However, it’s classified as a Combustible Solid6.


properties

IUPAC Name

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-methoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O10/c1-7(16)21-6-11-12(22-8(2)17)13(23-9(3)18)14(24-10(4)19)15(20-5)25-11/h11-15H,6H2,1-5H3/t11-,12-,13+,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWUMFGDPBMNCA-NIFZNCRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside

Citations

For This Compound
2
Citations
S Maija Tenkanen… - … of Enzymes to …, 2003 - American Chemical Society
Number of citations: 0
R Paulo, S Ohta - Tetrahedron: Asymmetry, 2004
Number of citations: 0

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